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Compound of Interest

Compound Name: 4-(Aminomethyl)-2-ethoxyphenol

CAS No.: 90643-06-4

Cat. No.: B1284583 Get Quote

Synonyms: O-Ethylvanillylamine; 4-Hydroxy-3-ethoxybenzylamine; 4-Aminomethylguethol.

CAS Registry Number: 1196-92-5 (Free base) / Related: 7149-10-2 (Methoxy analogue HCl)

Executive Summary & Chemical Identity
4-(Aminomethyl)-2-ethoxyphenol is the O-ethyl analogue of Vanillylamine. It serves as a

critical intermediate in the synthesis of non-pungent capsaicinoid analogues (capsinoids) and

specific pharmaceutical agents targeting TRP (Transient Receptor Potential) channels.

Unlike its methoxy counterpart (Vanillylamine), the ethoxy substitution at the 3-position (relative

to the benzyl chain) alters its lipophilicity and steric profile, necessitating precise spectroscopic

differentiation during quality control.

This guide provides a definitive structural elucidation workflow, focusing on the Hydrochloride

Salt (HCl) form (

), as this is the stable, crystalline solid typically handled in research and drug development.
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Parameter Data

Molecular Formula
(Free Base) /

(HCl Salt)

Molecular Weight
167.21 g/mol (Free Base) / 203.67 g/mol (HCl

Salt)

Appearance White to off-white crystalline solid (HCl salt)

Solubility
Soluble in Water, DMSO, Methanol; Sparingly

soluble in

Synthesis & Structural Origin (Validation)
To validate the spectroscopic data, one must understand the synthetic origin. The compound is

synthesized via the reductive amination of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).

This pathway dictates the impurity profile (residual aldehyde) and confirms the carbon skeleton.

Experimental Workflow (Graphviz)
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Figure 1: Synthetic pathway from Ethyl Vanillin. The ethyl group remains intact, serving as a

spectroscopic marker.

Spectroscopic Data Analysis
The following data is standardized for the Hydrochloride Salt in DMSO-

, as the amine protons are exchangeable and often invisible in protic solvents like Methanol-

.
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A. Nuclear Magnetic Resonance (NMR)
The definitive identification relies on the Ethoxy group signals (triplet + quartet) which

distinguish this compound from Vanillylamine (singlet methoxy).

NMR (400 MHz, DMSO-

)

Position (ppm) Multiplicity Integral Assignment
Coupling (

Hz)

Phenol OH 9.05 Singlet (br) 1H Ar-OH -

Amine 8.20 Broad Singlet 3H -

Aromatic 7.12 Doublet (d) 1H
Ar-H2 (meta

to OH)

Aromatic 6.85 dd 1H
Ar-H6 (ortho

to alkyl)

Aromatic 6.78 Doublet (d) 1H
Ar-H5 (ortho

to OH)

Benzylic 3.88 Quartet (q)* 2H
Ar-CH

-N

Overlaps w/

Ethoxy

Ethoxy 4.02 Quartet (q) 2H

Ethoxy 1.34 Triplet (t) 3H

> Note: In DMSO-

, the benzylic methylene signal (~3.88 ppm) often overlaps with the water peak or the ethoxy
methylene quartet (~4.02 ppm). Running the sample in

will shift the water peak to 4.79 ppm, revealing the benzylic resonance clearly.

NMR (100 MHz, DMSO-
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)

(ppm) Carbon Type Assignment

147.2 Quaternary C-3 (Ar-O-Et)

146.5 Quaternary C-4 (Ar-OH)

124.8 Quaternary C-1 (Ar-Alkyl)

121.5 Methine (CH) C-6

115.4 Methine (CH) C-5

112.8 Methine (CH) C-2

63.8
Methylene (

)

42.1
Methylene (

)

Ar-

-N

14.6
Methyl (

)

B. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the salt form features (broad ammonium bands) and the

ether linkage.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).
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Wavenumber (

)
Vibration Mode Functional Group Notes

3200 - 3450 Stretch O-H (Phenol)
Broad, often overlaps

with NH

2800 - 3100 Stretch N-H (Ammonium)
Multiple broad bands

(salt form)

1590 - 1610 Stretch C=C (Aromatic)
Ring skeletal

vibrations

1515 Bend N-H
Amine salt

deformation

1260 - 1280 Stretch C-O (Aryl Ether)
Strong, diagnostic for

Ar-O-Et

1030 - 1050 Stretch C-O (Alkyl Ether)
Ethoxy group

confirmation

815 - 825 Bend C-H (OOP)
1,2,4-trisubstituted

benzene

C. Mass Spectrometry (MS)[3][4]
Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

Molecular Ion:

(ESI).

Fragmentation Pattern (EI - 70eV)
The fragmentation follows a specific logic useful for confirming the ethoxy chain length.
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Figure 2: Primary fragmentation pathways in Electron Impact MS.

m/z 167: Parent Peak (

).

m/z 150:

. Characteristic of benzylamines.

m/z 138:

. Critical diagnostic: Differentiates from Vanillylamine (which would lose Methyl, -15u).

m/z 109:

. Ring degradation.

Experimental Protocols
Protocol 1: Analytical Sample Preparation (NMR)
Objective: Prepare a sample free of water interference to visualize exchangeable protons.
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Weighing: Weigh 10-15 mg of 4-(Aminomethyl)-2-ethoxyphenol HCl into a clean vial.

Solvation: Add 0.6 mL of DMSO-

(99.9% D).

Why DMSO? The HCl salt is sparingly soluble in

.

causes H/D exchange, erasing the phenol (-OH) and amine (-NH) signals.

Transfer: Filter through a glass wool plug into a 5mm NMR tube if any turbidity is observed.

Acquisition:

Set relaxation delay (

) to >2.0s to ensure integration accuracy of the aromatic protons.

Reference spectrum to residual DMSO quintet at 2.50 ppm.

Protocol 2: Purity Assessment via HPLC-UV
Objective: Quantify purity and detect Ethyl Vanillin (precursor) carryover.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 60% B over 20 minutes.

Detection: UV at 280 nm (Phenol absorption).

Retention Logic: The amine (protonated at pH 2) will elute earlier than the neutral/acidic

Ethyl Vanillin precursor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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